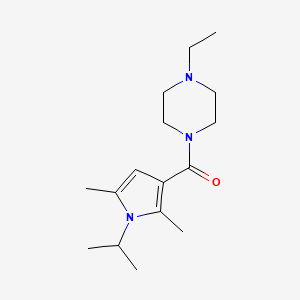
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. This compound was first synthesized in 1977 and has since become a valuable tool in understanding the biochemical and physiological effects of Parkinson's disease.
Wirkmechanismus
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide leads to a loss of dopamine in the brain, which is the hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in animal models of Parkinson's disease has several advantages, including its ability to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, the use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide also has limitations, including its potential toxicity and the fact that it does not fully replicate the complex pathology of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research involving 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, including the development of new animal models of Parkinson's disease, the investigation of new therapeutic targets for the disease, and the development of new drugs that can prevent or reverse the damage caused by 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. Additionally, the use of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in combination with other compounds may provide new insights into the complex pathology of Parkinson's disease.
Synthesemethoden
The synthesis of 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with phosgene to form 2-methyl-6-propan-2-ylphenyl isocyanate. This intermediate is then reacted with piperidine to form 2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain. This mimics the pathology of Parkinson's disease and has been used to develop animal models of the disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)15-10-7-8-13(3)16(15)18-17(20)19-11-6-5-9-14(19)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHDUDQMIZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)








![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


